molecular formula C22H28O4 B13790557 6beta-Hydroxy-3-oxo-19-nor-17alpha-pregn-4-en-20-yn-17-yl Acetate (6beta-Hydroxynorethisterone Acetate)

6beta-Hydroxy-3-oxo-19-nor-17alpha-pregn-4-en-20-yn-17-yl Acetate (6beta-Hydroxynorethisterone Acetate)

Cat. No.: B13790557
M. Wt: 356.5 g/mol
InChI Key: NVEXGWVOAPQSMX-CCIZITTOSA-N
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Description

6alpha-Hydroxy Norethindrone Acetate is a synthetic derivative of norethindrone, a progestin hormone used in various medical applications. This compound is known for its potent progestogenic activity and is utilized in hormone replacement therapy, contraception, and the treatment of endometriosis and abnormal uterine bleeding .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6alpha-Hydroxy Norethindrone Acetate typically involves the hydroxylation of norethindrone acetate. This process can be achieved through various chemical reactions, including catalytic hydrogenation and oxidation. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: Industrial production of 6alpha-Hydroxy Norethindrone Acetate involves large-scale chemical synthesis using advanced techniques such as high-performance liquid chromatography (HPLC) for purification. The process is optimized to ensure consistency, efficiency, and safety, adhering to stringent regulatory standards .

Chemical Reactions Analysis

Types of Reactions: 6alpha-Hydroxy Norethindrone Acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated, halogenated, and reduced derivatives of the original compound .

Mechanism of Action

6alpha-Hydroxy Norethindrone Acetate exerts its effects by mimicking the actions of endogenous progesterone. It binds to progesterone receptors in target tissues, leading to the modulation of gene expression and subsequent physiological effects. The compound influences various molecular pathways, including those involved in the regulation of the menstrual cycle, maintenance of pregnancy, and inhibition of ovulation .

Comparison with Similar Compounds

  • Norethindrone Acetate
  • Ethynodiol Diacetate
  • Norethynodrel
  • Lynestrenol

Comparison: 6alpha-Hydroxy Norethindrone Acetate is unique due to its specific hydroxylation at the 6alpha position, which enhances its progestogenic activity and metabolic stability compared to other similar compounds. This modification allows for more targeted therapeutic applications and potentially fewer side effects .

Properties

Molecular Formula

C22H28O4

Molecular Weight

356.5 g/mol

IUPAC Name

[(6R,8R,9R,10R,13S,14R)-17-ethynyl-6-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C22H28O4/c1-4-22(26-13(2)23)10-8-19-17-12-20(25)18-11-14(24)5-6-15(18)16(17)7-9-21(19,22)3/h1,11,15-17,19-20,25H,5-10,12H2,2-3H3/t15-,16+,17-,19-,20-,21+,22?/m1/s1

InChI Key

NVEXGWVOAPQSMX-CCIZITTOSA-N

Isomeric SMILES

CC(=O)OC1(CC[C@H]2[C@@]1(CC[C@@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@H]34)O)C)C#C

Canonical SMILES

CC(=O)OC1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34)O)C)C#C

Origin of Product

United States

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